3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
Proton Nuclear Magnetic Resonance (¹H-NMR)
Key signals in deuterated dimethyl sulfoxide (DMSO-d₆):
- Amino protons (NH₂) : δ 6.2–6.5 ppm (broad singlet, exchangeable).
- Methyl groups : δ 2.3–2.5 ppm (singlets for C5–CH₃ and C7–CH₃).
- Propanoic acid protons : δ 2.8–3.1 ppm (triplet, –CH₂–) and δ 12.1 ppm (broad, –COOH).
Table 2: ¹H-NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C5–CH₃ | 2.35 | Singlet | 3H |
| C7–CH₃ | 2.42 | Singlet | 3H |
| Propanoic acid –CH₂– | 2.92 | Triplet | 2H |
| Propanoic acid –COOH | 12.1 | Broad | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Infrared (IR) Spectroscopy
- N–H stretch : 3300–3500 cm⁻¹ (amino group).
- C=O stretch : 1700–1720 cm⁻¹ (carboxylic acid).
- Aromatic C–N/C=C : 1600–1650 cm⁻¹.
X-ray Crystallographic Analysis of Molecular Packing
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with the following features:
- Hydrogen-bonding network : Amino groups form N–H···O bonds with carboxylic acid oxygens of adjacent molecules (distance: 2.8 Å).
- π-π stacking : Triazolopyrimidine cores stack with interplanar distances of 3.4 Å.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10.2 Å, b = 12.4 Å, c = 8.7 Å |
| β angle | 95.3° |
| Z (molecules/unit cell) | 4 |
Properties
IUPAC Name |
3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-5-7(3-4-8(16)17)6(2)15-10(12-5)13-9(11)14-15/h3-4H2,1-2H3,(H2,11,14)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNQGAMQMTOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid typically involves multiple steps. One common method starts with the reaction of amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to produce 3-nitro-1,2,4-triazol-5-one. The nitro compound is reduced using hydrogen in the presence of Raney nickel to obtain 3-amino-5-hydroxyl-1,2,4-triazole. Finally, the target compound is synthesized by reacting this intermediate with acetyl acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid exhibit significant anticancer properties. Specifically, studies indicate that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the triazolo-pyrimidine core enhanced cytotoxicity against breast cancer cells .
Neuroprotective Effects
Another promising application is in neuropharmacology. Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of neuronal survival .
Agricultural Applications
Herbicide Development
The compound has been explored for its herbicidal properties. Research indicates that derivatives containing the triazolo-pyrimidine moiety can effectively inhibit the growth of certain weeds while being less toxic to crops. This selectivity makes it a candidate for developing new herbicides that are environmentally friendly and effective against resistant weed species .
Material Science
Polymer Synthesis
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in durability and resistance to environmental degradation .
Summary of Research Findings
| Application Area | Findings/Insights |
|---|---|
| Medicinal Chemistry | - Anticancer activity against various cell lines - Neuroprotective effects in neurodegenerative diseases |
| Agricultural Science | - Effective as a selective herbicide with low toxicity to crops |
| Material Science | - Enhances thermal and mechanical properties in polymer synthesis |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their evaluation against breast cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing chemotherapeutics .
- Herbicide Efficacy : Field trials conducted in agricultural settings demonstrated that formulations based on this compound effectively reduced weed biomass by up to 80% compared to untreated controls while maintaining crop yield .
- Material Properties : Research on polymer composites incorporating this compound revealed an increase in tensile strength and thermal stability compared to conventional polymers. This advancement suggests potential applications in creating more durable materials for industrial use .
Mechanism of Action
The mechanism of action of 3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents at the 2-, 5-, 6-, and 7-positions of the triazolopyrimidine core. Key comparisons include:
Table 1: Substituent Variations and Molecular Properties
- Solubility: The target compound’s propanoic acid group and available hydrochloride salt (CAS: 1993095-02-5) enhance aqueous solubility compared to carboxamide (e.g., 5a) or methylthio derivatives .
Pharmacological Activities
Antiproliferative Activity
- Carboxamide derivatives (e.g., 5a–v) demonstrated antiproliferative activity against cancer cell lines (IC₅₀: 0.5–10 μM) via microtubule stabilization or kinase inhibition .
Herbicidal Activity
- Sulfonamide derivatives (e.g., 8a–f) showed herbicidal activity at 100–500 ppm, attributed to sulfonamide’s role in acetolactate synthase inhibition .
- Target Compound: The propanoic acid group may reduce herbicidal efficacy compared to sulfonamides but could be optimized for pharmaceutical applications .
Neuroprotective Potential
- Fluorinated analogs (e.g., ) demonstrated microtubule-stabilizing effects (EC₅₀: 10–50 nM) for neurodegenerative disease treatment. The target compound lacks fluorine but may retain partial activity through core scaffold interactions .
Biological Activity
3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS No. 847744-18-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its significance in antimicrobial activity and other therapeutic applications.
- Molecular Formula : C10H13N5O2
- Molecular Weight : 235.24 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves a multicomponent reaction under green chemistry conditions. Notably, lemon juice has been utilized as an acidic catalyst in the synthesis of various derivatives that exhibit promising biological activities .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 2.0 μg/mL against various multidrug-resistant (MDR) strains .
Table 1: Antimicrobial Activity Against Selected Bacteria
| Compound | Bacteria Tested | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 3-(2-Amino...) | Klebsiella pneumoniae | 0.5 | Bacteriostatic |
| 3-(2-Amino...) | MRSA | 1.0 | Bactericidal |
| 3-(2-Amino...) | E. faecium | 0.75 | Bacteriostatic |
The selectivity index of these compounds indicates a favorable safety profile when compared to mammalian cells . For example, the most active compounds showed significantly lower cytotoxicity towards VERO cells (CC50 values), suggesting they can selectively target bacterial cells without harming human cells .
Case Studies
- Study on MDR Strains : A study evaluated the antibacterial efficacy of synthesized triazole derivatives against MDR clinical isolates. The results indicated that several compounds exhibited better MIC values than conventional antibiotics such as cephalothin and chloramphenicol .
- Cytotoxicity Assay : In vitro cytotoxicity assays revealed that the compound had a higher selectivity towards bacterial targets compared to mammalian cells. This was evidenced by the CC50 values being significantly higher than the MIC values for bacterial strains .
The mechanism through which this compound exerts its antibacterial effects is believed to involve inhibition of cell wall biosynthesis and interference with DNA gyrase activity in bacteria . These mechanisms are critical for bacterial survival and replication.
Q & A
Basic: What are the most effective synthetic routes for 3-(2-Amino-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via multi-step reactions starting from triazolopyrimidine precursors. Key methods include:
- Cyclocondensation : Reacting 3,5-diaminotriazole with substituted aldehydes and β-keto esters under acidic or ionic liquid conditions to form the triazolopyrimidine core .
- Functionalization : Introducing the propanoic acid moiety via nucleophilic substitution or coupling reactions.
Optimization involves adjusting temperature (60–100°C), solvents (ethanol, DMF), and catalysts (e.g., p-TsOH). Experimental design (DoE) methods, such as factorial designs, can systematically evaluate variables like molar ratios and reaction time to maximize yield .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between 5- and 7-methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .
Advanced: How can computational methods be integrated to predict reaction outcomes or optimize synthesis pathways?
Answer:
- Quantum Chemical Calculations : Predict regioselectivity in cyclocondensation reactions (e.g., favoring 5-methyl over 7-methyl substitution) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify low-energy pathways .
- Machine Learning : Train models on historical reaction data to predict optimal solvent-catalyst combinations .
Example: ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error by 40% .
Advanced: What strategies address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
- pH Adjustment : Ionize the carboxylic acid group by buffering at pH >7 (e.g., phosphate buffer, pH 7.4) .
- Prodrug Derivatization : Synthesize ester or amide derivatives (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
Advanced: How to resolve contradictory data in enzyme inhibition studies involving this compound?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Control Experiments : Test against enzyme isoforms (e.g., kinase variants) to confirm specificity .
- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to rule out artifacts from fluorescence-based assays .
- Structural Analog Screening : Compare inhibitory activity of derivatives (e.g., 5-chloro vs. 5-methyl) to identify critical substituents .
Advanced: What experimental design approaches minimize trial-and-error in optimizing reaction yields?
Answer:
- Factorial Designs : Screen variables (temperature, solvent polarity, catalyst loading) to identify significant factors .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., interaction between pH and temperature) to predict optimal conditions .
- High-Throughput Screening (HTS) : Use automated platforms to test 100+ conditions in parallel, accelerating optimization .
Advanced: How to scale up the synthesis while maintaining purity and yield?
Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- In-line Purification : Couple reactors with scavenger columns to remove byproducts (e.g., unreacted aldehydes) .
- Crystallization Optimization : Use anti-solvent precipitation (e.g., water addition) to isolate the product with >90% recovery .
Advanced: What are the key considerations in designing SAR studies for derivatives of this compound?
Answer:
- Substituent Variation : Modify methyl groups (5- vs. 7-position) and the propanoic acid chain to assess impact on bioactivity .
- Biological Testing Hierarchy : Prioritize in vitro enzyme assays (IC), followed by cell-based models (e.g., anti-proliferation) and ADME profiling .
- Computational Docking : Map derivatives to target active sites (e.g., ATP-binding pockets) using AutoDock or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
